N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide
Description
N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methyloxolan ring, and a methylsulfonylmethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new pharmaceuticals.
Properties
IUPAC Name |
N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-10-12(5-8-19-10)14-13(16)15-6-3-11(4-7-15)9-20(2,17)18/h10-12H,3-9H2,1-2H3,(H,14,16)/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCMSFMIGAZWSO-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC(=O)N2CCC(CC2)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)NC(=O)N2CCC(CC2)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).
Attachment of the Methyloxolan Ring: The methyloxolan ring is typically introduced through a nucleophilic substitution reaction, where a suitable oxirane (epoxide) reacts with a nucleophile.
Addition of the Methylsulfonylmethyl Group: This group can be added via a sulfonylation reaction, where a sulfonyl chloride reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyloxolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. Its structural features could make it a candidate for probing enzyme activity or receptor binding.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group are known to engage in hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxamide shares structural similarities with other piperidine derivatives, such as piperidine-1-carboxamides and sulfonylmethyl-substituted piperidines.
- **Other similar compounds include N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-carboxylates and N-[(2R,3R)-2-methyloxolan-3-yl]-4-(methylsulfonylmethyl)piperidine-1-sulfonamides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methyloxolan ring and a methylsulfonylmethyl group in the same molecule is relatively rare, providing opportunities for novel interactions and applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
